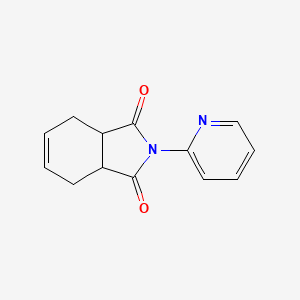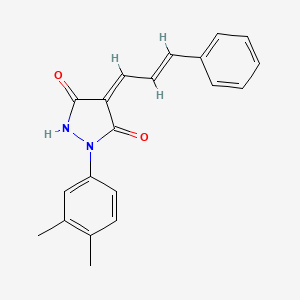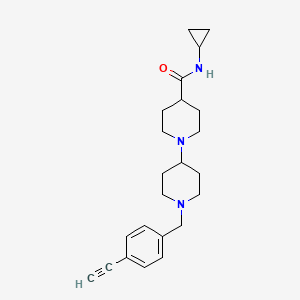
2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPI-1189 belongs to the class of isoindolinone derivatives and has been reported to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been reported to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Moreover, 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, it has been extensively studied for its pharmacological activities, making it a well-established compound for research purposes. However, 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some assays. Moreover, its mechanism of action is not fully understood, which may limit its potential applications in some research areas.
Direcciones Futuras
There are several future directions for research on 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential area of research is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more potent and selective analogs of 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminopyridine with maleic anhydride in the presence of a base, followed by cyclization of the resulting imide intermediate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIDUIIJKSFQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)
![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)